molecular formula C12H14N2O4 B2475604 N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE CAS No. 1421451-29-7

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B2475604
CAS No.: 1421451-29-7
M. Wt: 250.254
InChI Key: LONHBINRRHQUCC-UHFFFAOYSA-N
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Description

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan and oxazole rings. One common method involves the radical bromination of a methyl group followed by a series of condensation reactions . The reaction conditions often require specific reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the oxazole ring can produce 5-methyl-1,2-oxazolidine .

Mechanism of Action

The mechanism of action of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to the combination of the furan and oxazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-8-7-9(14-18-8)12(16)13-5-4-10(15)11-3-2-6-17-11/h2-3,6-7,10,15H,4-5H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONHBINRRHQUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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